molecular formula C15H14N4O B2454568 4-(5-(3-methoxyphenyl)-1H-1,2,4-triazol-3-yl)aniline CAS No. 1049031-97-1

4-(5-(3-methoxyphenyl)-1H-1,2,4-triazol-3-yl)aniline

Cat. No.: B2454568
CAS No.: 1049031-97-1
M. Wt: 266.304
InChI Key: UULNSPQSCFFABT-UHFFFAOYSA-N
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Description

4-(5-(3-methoxyphenyl)-1H-1,2,4-triazol-3-yl)aniline is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-(3-methoxyphenyl)-1H-1,2,4-triazol-3-yl)aniline typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(5-(3-methoxyphenyl)-1H-1,2,4-triazol-3-yl)aniline can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aniline group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

    Oxidation: Formation of 4-(5-(3-hydroxyphenyl)-1H-1,2,4-triazol-3-yl)aniline.

    Reduction: Formation of this compound with an additional amine group.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

  • 4-(5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl)aniline
  • 4-(5-(3-hydroxyphenyl)-1H-1,2,4-triazol-3-yl)aniline
  • 4-(5-(3-chlorophenyl)-1H-1,2,4-triazol-3-yl)aniline

Uniqueness

4-(5-(3-methoxyphenyl)-1H-1,2,4-triazol-3-yl)aniline is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s ability to interact with biological targets, potentially increasing its efficacy in medicinal applications .

Properties

IUPAC Name

4-[3-(3-methoxyphenyl)-1H-1,2,4-triazol-5-yl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O/c1-20-13-4-2-3-11(9-13)15-17-14(18-19-15)10-5-7-12(16)8-6-10/h2-9H,16H2,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UULNSPQSCFFABT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NNC(=N2)C3=CC=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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